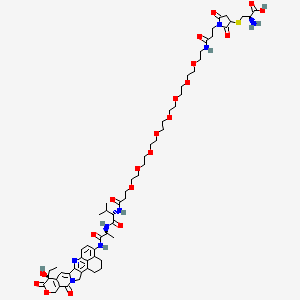

Cysteinyl samrotecan

Description

Cysteinyl samrotecan is a novel therapeutic agent under development, likely classified within the quinoline family of compounds. Based on patent disclosures, it functions as a selective and/or dual modulator of bile acid receptors (FXR and GPBAR1) and cysteinyl leukotriene receptors (CysLTR) . While structural details remain proprietary, its pharmacological profile suggests it may inhibit or modulate pathways involving cysteinyl leukotrienes (CysLTs), key mediators of allergic and asthmatic inflammation .

Properties

Molecular Formula |

C60H84N8O20S |

|---|---|

Molecular Weight |

1269.4 g/mol |

IUPAC Name |

(2R)-2-amino-3-[1-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1-[[(2S)-1-[[(10S)-10-ethyl-10-hydroxy-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19-heptaen-19-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid |

InChI |

InChI=1S/C60H84N8O20S/c1-5-60(79)42-31-46-53-40(33-68(46)56(74)41(42)34-88-59(60)78)38-7-6-8-39-44(9-10-45(64-53)51(38)39)65-54(72)37(4)63-55(73)52(36(2)3)66-49(70)12-15-80-17-19-82-21-23-84-25-27-86-29-30-87-28-26-85-24-22-83-20-18-81-16-13-62-48(69)11-14-67-50(71)32-47(57(67)75)89-35-43(61)58(76)77/h9-10,31,36-37,43,47,52,79H,5-8,11-30,32-35,61H2,1-4H3,(H,62,69)(H,63,73)(H,65,72)(H,66,70)(H,76,77)/t37-,43-,47?,52-,60-/m0/s1 |

InChI Key |

REAYKXFFPHTHMW-KOKFKPPGSA-N |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5CCCC6=C(C=CC(=C56)N=C4C3=C2)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN7C(=O)CC(C7=O)SC[C@@H](C(=O)O)N)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5CCCC6=C(C=CC(=C56)N=C4C3=C2)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN7C(=O)CC(C7=O)SCC(C(=O)O)N)O |

Origin of Product |

United States |

Preparation Methods

Puxitatug samrotecan drug-linker is synthesized by conjugating a human anti-B7-H4 antibody with a cleavable linker to a topoisomerase I inhibitor, Exatecan . The preparation involves the following steps:

Synthesis of the ADC linker: The linker is designed to be degradable and is synthesized using standard organic synthesis techniques.

Conjugation of the linker to Exatecan: The topoisomerase I inhibitor, Exatecan, is attached to the linker through a series of chemical reactions.

Attachment of the linker-Exatecan conjugate to the antibody: The final step involves conjugating the linker-Exatecan complex to the anti-B7-H4 antibody to form the complete ADC

Chemical Reactions Analysis

Puxitatug samrotecan drug-linker undergoes several types of chemical reactions during its synthesis and application:

Oxidation and Reduction: These reactions are involved in the synthesis of the linker and the conjugation process.

Substitution: The attachment of Exatecan to the linker and the subsequent conjugation to the antibody involve substitution reactions.

Hydrolysis: The degradable linker is designed to undergo hydrolysis under physiological conditions, releasing the active Exatecan molecule

Common reagents used in these reactions include organic solvents, reducing agents, and catalysts. The major products formed are the intermediate linker-Exatecan conjugate and the final ADC .

Scientific Research Applications

Puxitatug samrotecan drug-linker has several scientific research applications, particularly in the field of oncology:

Cancer Treatment: It is being developed for the treatment of various solid tumors, including breast, ovarian, endometrial, and biliary tract cancers

Targeted Therapy: As an ADC, it leverages the selectivity of monoclonal antibodies to deliver chemotherapeutic agents directly to cancer cells, minimizing damage to healthy tissues

Preclinical and Clinical Research: Puxitatug samrotecan drug-linker is used in preclinical studies and clinical trials to evaluate its efficacy and safety in treating different types of cancer

Mechanism of Action

Puxitatug samrotecan drug-linker exerts its effects through the following mechanism:

Targeting B7-H4 Protein: The anti-B7-H4 antibody component of the ADC binds to the B7-H4 protein on the surface of cancer cells

Internalization and Release: Once bound, the ADC is internalized by the cancer cell, and the cleavable linker is degraded, releasing the Exatecan molecule

Inhibition of Topoisomerase I: Exatecan inhibits topoisomerase I, an enzyme involved in DNA replication, leading to DNA damage and cell death

Comparison with Similar Compounds

Key Findings :

- Clinical studies of zileuton and montelukast demonstrate improvements in forced expiratory volume (FEV1) and reduced β2-agonist use in asthma . This compound’s dual action could offer broader anti-inflammatory effects, though clinical data are pending.

Biomarker Modulation

Cysteinyl leukotrienes (LTC4, LTD4, LTE4) are elevated in biological fluids during allergic inflammation . While existing drugs reduce these biomarkers, this compound’s impact remains uncharacterized. Comparative biomarker

Insights :

- Montelukast reduces urinary LTE4 by ~40% in asthmatic patients, correlating with symptom improvement . Salivary or urinary monitoring, as suggested for this compound, could align with non-invasive strategies outlined in allergic disease studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.